16beta,17-Dihydroxy-ent-kaurane-19-oic acid

Description

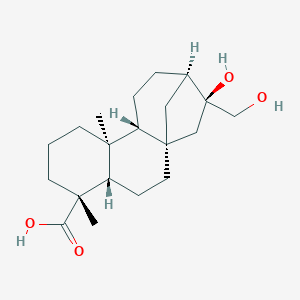

16β,17-Dihydroxy-ent-kaurane-19-oic acid is a diterpenoid isolated from plants such as Annona squamosa (sugar apple) and Siegesbeckia pubescens . Its molecular formula is C₂₀H₃₂O₄ (MW: 336.47), and it features hydroxyl groups at C-16β and C-17, along with a carboxylic acid at C-19 . It exhibits significant anti-HIV activity (EC₅₀: 0.8 µg/mL in H9 lymphocytes) and modulates calcium signaling in neutrophils, reducing superoxide production and elastase release . Additional pharmacological effects include antihypertensive and blood viscosity-lowering properties . The compound is stable at -20°C (powder) or -80°C (in solvent) for long-term storage .

Propriétés

Numéro CAS |

74365-74-5 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1 |

Clé InChI |

MRBLTWPEPGRXQN-DKUWUMJMSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O |

SMILES canonique |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Solvent Extraction and Partitioning

Fresh plant material (leaves or stems) is dried, ground, and subjected to maceration in methanol or ethanol. The crude extract is partitioned sequentially with solvents of increasing polarity (hexane, chloroform, ethyl acetate). The ethyl acetate fraction, enriched with diterpenoids, is further purified.

Chromatographic Purification

Column chromatography using silica gel and gradient elution (e.g., chloroform-methanol) isolates ent-kaurane derivatives. High-performance liquid chromatography (HPLC) with C18 columns achieves final purification. For example, A. squamosa yields 16β,17-dihydroxy-ent-kaurane-19-oic acid at 0.002–0.005% dry weight.

Table 1: Natural Extraction Yields from Plant Sources

| Plant Source | Part Used | Yield (%) | Key Reference |

|---|---|---|---|

| Annona squamosa | Leaves | 0.0042 | Wu (2006) |

| Annona glabra | Stems | 0.0038 | Nhiem et al. (2014) |

| Helianthus annuus | Flowers | 0.0015 | ChemicalBook (2023) |

Semi-Synthetic Routes from ent-Kaurenoic Acid

Ent-kaurenoic acid (ent-kaur-16-en-19-oic acid), a biosynthetic precursor, serves as the starting material for semi-synthesis. Key transformations include hydroxylation and stereoselective reduction.

SeO₂-Mediated Oxidation

Treatment of ent-kaurenoic acid with selenium dioxide (SeO₂) in aqueous H₂O₂ introduces hydroxyl groups at C-15 and C-16. Subsequent epoxidation and acid hydrolysis yield 16β,17-dihydroxy derivatives. For instance:

This method achieves ~34% yield but requires careful pH control to avoid over-oxidation.

Microbial Transformation

Incubation of ent-kaurenoic acid with Rhizopus stolonifer introduces hydroxyl groups at C-7β and C-16β. While this approach is eco-friendly, yields remain low (≤12%).

Hydrogenation of Double Bonds

Catalytic hydrogenation (H₂/Pd-C) of ent-kaur-16-en-19-oic acid saturates the C-16–C-17 double bond, generating ent-kaurane-19-oic acid. Subsequent hydroxylation via Oppenauer oxidation (e.g., using acetone and aluminum isopropoxide) installs the 16β-hydroxy group.

Table 2: Semi-Synthetic Methods and Yields

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| ent-Kaurenoic acid | SeO₂/H₂O₂, pH 5.5, 60°C | 16β,17-Dihydroxy-ent-kaurane-19-oic acid | 34 |

| ent-Kaurenoic acid | Rhizopus stolonifer, 7 days | 7β,16β-Dihydroxy-ent-kaurane-19-oic acid | 12 |

| ent-Kaur-16-en-19-oic acid | H₂/Pd-C, then Oppenauer oxidation | 16β-Hydroxy-ent-kaurane-19-oic acid | 28 |

Structural Characterization and Spectral Data

Critical spectroscopic data confirm the structure and stereochemistry:

Table 3: Key Spectral Assignments

| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity |

|---|---|---|---|

| C-16 | 3.68 | 73.4 | dd |

| C-17 | 4.12 | 69.8 | t |

| C-19 | - | 180.1 | COOH |

Challenges in Synthesis and Stereochemical Control

-

Stereoselectivity : Achieving 16β-configuration necessitates chiral catalysts or bio-catalysis. Uncontrolled conditions favor 16α-epimers.

-

Yield Limitations : Natural extraction yields are low (≤0.005%), while synthetic routes face competing side reactions (e.g., over-oxidation to ketones).

-

Solubility Issues : The compound’s poor aqueous solubility (soluble in chloroform, DMSO) complicates purification .

Analyse Des Réactions Chimiques

Types of Reactions

16beta,17-Dihydroxy-ent-kaurane-19-oic acid undergoes several types of chemical reactions, including:

Oxidation: Converts the hydroxy groups to carbonyl groups.

Reduction: Reduces the carbonyl groups back to hydroxy groups.

Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include ent-kaurane-19-oic acid derivatives with various functional groups replacing the hydroxy groups .

Applications De Recherche Scientifique

Antiviral Activity

One of the most notable applications of 16beta,17-dihydroxy-ent-kaurane-19-oic acid is its antiviral properties. Research indicates that it exhibits significant activity against HIV replication. In a study involving H9 lymphocyte cells, the compound demonstrated an effective concentration (EC50) of 0.8 µg/mL with a therapeutic index greater than 5, indicating its potential as an antiviral agent .

Antifungal Activity

The compound also shows antifungal properties. It has been tested against various fungal strains, with promising results against Candida glabrata and Candida dubliniensis . These findings suggest its potential use in treating fungal infections .

Larvicidal Activity

In addition to its antiviral and antifungal effects, this compound exhibits larvicidal activity against Aedes aegypti larvae. The lethal concentration (LC50) was determined to be 62.7 µg/mL, highlighting its potential application in vector control strategies for mosquito-borne diseases .

Study on Antiviral Activity

A significant study published in PubMed evaluated the antiviral efficacy of several kaurane derivatives, including this compound. The results indicated that this compound could inhibit HIV replication effectively, positioning it as a candidate for further development in antiviral therapies .

Study on Antifungal Effects

Another investigation assessed the antifungal properties of various ent-kaurane compounds. The study found that this compound exhibited notable antifungal activity against clinically relevant strains of Candida species, suggesting its potential role in developing antifungal medications .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exerts its effects involves:

Inhibition of HIV replication: The compound acts as an anti-HIV agent by inhibiting the replication of the virus in host cells.

Anticancer activity: It inhibits cancer cell migration by interfering with cellular signaling pathways, potentially involving the cAMP pathway .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related ent-Kaurane Diterpenoids

The biological and chemical properties of 16β,17-dihydroxy-ent-kaurane-19-oic acid are influenced by its hydroxylation pattern and oxidation state. Below is a detailed comparison with similar compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Hydroxylation and Oxidation States: The C-16β and C-17 dihydroxy configuration in the target compound is critical for anti-HIV activity, as analogs lacking one hydroxyl (e.g., (16S)-17-hydroxy variant) or with esterification (e.g., annosquamosin A) show reduced or unconfirmed efficacy . C-19 carboxylation is a common feature in bioactive kauranes, but replacing the carboxylic acid with a methyl ester (e.g., methyl ent-16α,17-dihydroxy-kauran-19-oate) alters solubility and membrane interaction .

Stereochemical Influence :

- C-16α vs. C-16β hydroxylation significantly impacts bioactivity. For example, 16α-hydroxy analogs (e.g., 16α-Hydro-ent-kauran-17,19-dioic acid) are less studied but may exhibit distinct pharmacokinetic profiles .

Biotransformation and Structural Diversity: Fungal biotransformation introduces hydroxyl groups at non-traditional positions (e.g., C-12α), often rendering metabolites biologically inactive .

Methyl esters and dioic acids may prioritize different therapeutic pathways, such as antioxidant effects over antiviral activity .

Activité Biologique

Overview

16beta,17-Dihydroxy-ent-kaurane-19-oic acid (CAS: 74365-74-5) is a diterpenoid compound derived from various plant sources, notably Annona squamosa and species of Helianthus . This compound has garnered attention for its diverse biological activities, particularly its anti-HIV and anticancer properties.

Chemical Structure

The compound is characterized by the presence of hydroxyl groups at the 16 and 17 positions of the ent-kaurane skeleton, which plays a crucial role in its biological activity. Its structural formula can be represented as follows:

Anti-HIV Activity

This compound exhibits significant anti-HIV properties. Research indicates that it inhibits HIV replication in H9 lymphocyte cells with an effective concentration (EC50) of approximately 0.8 µg/mL , demonstrating a therapeutic index greater than 5 . The mechanism involves interference with viral replication processes, making it a candidate for further pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has shown inhibitory effects on the migration of MDA-MB-231 breast cancer cells. In vitro assays revealed an IC50 value of 1.96 µM , indicating potent activity against cancer cell migration . Further investigations using wound healing assays and in vivo models confirmed its efficacy in reducing tumor cell mobility.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound disrupts the lifecycle of HIV within host cells.

- Interference with Cell Signaling : It may modulate pathways related to cell migration and proliferation, including the cAMP pathway, which is crucial for cellular signaling in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Source Plant | Biological Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | Annona squamosa | Anti-HIV; Anticancer | EC50: 0.8 µg/mL; IC50: 1.96 µM |

| ent-Kaurane-19-oic acid | Various | Antimicrobial | Not specified |

| ent-16alpha,17-Dihydroxy-ent-kauran-19-oic acid | Annona species | Antidiabetic | Not specified |

Case Studies

- Anti-HIV Study : In a study published in Journal of Natural Products, researchers isolated this compound from Annona squamosa and assessed its impact on HIV replication. The results indicated significant antiviral activity with a low EC50 value .

- Cancer Migration Inhibition : A recent investigation focused on the effects of this compound on breast cancer cell lines. The study demonstrated that treatment with various concentrations (1, 5, and 25 μM) resulted in marked inhibition of cell migration compared to control groups .

Q & A

Q. How is 16beta,17-Dihydroxy-ent-kaurane-19-oic acid isolated and purified from natural sources?

The compound is primarily isolated from plants such as Annona squamosa and Siegesbeckia pubescens. A typical protocol involves methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) to separate diterpenoid fractions. Structural confirmation is achieved via NMR spectroscopy, comparing chemical shifts (e.g., C-16 stereochemistry via 13C NMR) with literature data .

Q. What spectroscopic methods are used to confirm the stereochemistry of C-16 and C-17?

The β-configuration of the hydroxyl group at C-16 is determined by comparing 13C NMR shifts with known α/β isomers. For example, the C-16 resonance in the β-form appears at ~74 ppm, distinct from the α-form (~72 ppm). 2D NMR (COSY, HSQC, HMBC) further validates connectivity and spatial arrangements .

Q. What are the primary biological activities reported for this compound?

It exhibits anti-HIV activity (EC50 = 0.8 μg/mL in H9 lymphocytes) and reduces blood viscosity. These effects are attributed to its interaction with viral proteases and modulation of endothelial cell function .

Advanced Research Questions

Q. How do researchers address discrepancies in bioactivity data across different experimental models?

Variations in EC50 values (e.g., cell-type specificity) require rigorous standardization of assays. For instance, anti-HIV activity should be tested in parallel with cytotoxicity assays (e.g., MTT) to calculate therapeutic indices. Cross-validation using molecular docking (e.g., HIV protease binding) can resolve mechanistic inconsistencies .

Q. What strategies are employed to study the compound’s mechanism of action in vascular progenitor cell activation?

In vitro models (e.g., human umbilical vein endothelial cells) are treated with the compound, followed by transcriptomic profiling (RNA-seq) to identify upregulated pathways (e.g., VEGF signaling). Functional assays, such as tube formation and migration, validate pro-angiogenic effects .

Q. How can structural modifications enhance its pharmacokinetic properties?

Semi-synthetic derivatives (e.g., esterification at C-17 or glycosylation) are synthesized to improve solubility and bioavailability. Pharmacokinetic parameters (e.g., half-life, Cmax) are assessed in rodent models using LC-MS/MS quantification .

Q. What analytical challenges arise in quantifying this compound in complex matrices like herbal extracts?

Matrix interference from co-eluting diterpenoids necessitates UPLC-MS/MS with MRM transitions (e.g., m/z 337→319 for quantification). Validation includes spike-recovery experiments (80–120% acceptable range) and comparison with certified reference materials .

Methodological Considerations

Q. How is the compound’s purity validated for in vivo studies?

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient). Residual solvents (e.g., DMSO) are quantified using GC-FID. For animal dosing, formulations (e.g., 5% DMSO + PEG 300) are prepared to ensure stability and biocompatibility .

Q. What controls are essential in anti-HIV assays to avoid false positives?

Include:

Q. How can researchers reconcile conflicting NMR assignments for related kaurane diterpenoids?

Cross-referencing chemical shifts with structurally analogous compounds (e.g., ent-kaurane-17,19-dioic acid) and computational modeling (DFT-based NMR prediction) resolves ambiguities. Collaborative validation via public databases (e.g., PubChem) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.